(2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 6-methyl-2-aminopyridine with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in organic electronic materials due to its conjugated system.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of (2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(pyridin-2-yl)-3-phenylprop-2-enamide: Similar structure but lacks the methyl group on the pyridine ring.
(2E)-N-(6-methylpyridin-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
(2E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H14N2O/c1-12-6-5-9-14(16-12)17-15(18)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17,18)/b11-10+ |
InChI Key |
WTBSGELAGWYVGP-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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